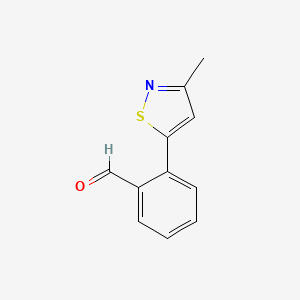![molecular formula C11H13BrFN B1407077 1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidine CAS No. 1502246-72-1](/img/structure/B1407077.png)
1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidine
Overview
Description
“1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidine” is a chemical compound with the CAS Number: 1502246-72-1 . It has a molecular weight of 258.13 . The IUPAC name for this compound is 1-(3-bromo-2-fluorobenzyl)pyrrolidine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H13BrFN/c12-10-5-3-4-9 (11 (10)13)8-14-6-1-2-7-14/h3-5H,1-2,6-8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 258.13 . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Intermediate Applications
- Intermediate for Biologically Active Compounds : A related compound, 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, serves as an important intermediate in synthesizing various biologically active compounds. This synthesis involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation, indicating the complexity and significance of such chemical processes in pharmaceutical development (Wang et al., 2016).
Biological Properties and Potential Applications
Anticonvulsant Activity : Studies on N-Mannich bases derived from pyrrolidine diones, which are structurally related to "1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidine," have shown promising anticonvulsant activities. These compounds have been effective in seizure tests, indicating their potential application in developing new antiepileptic drugs (Obniska et al., 2012).
Antimicrobial Activity : Polysubstituted pyrrolidine derivatives, similar in structure to "this compound," have shown interesting antibacterial activities, especially against specific bacterial strains such as A. baumannii and M. tuberculosis. This suggests potential applications in developing new antimicrobial agents (Nural et al., 2018).
Chemical Synthesis and Modification
Key Intermediate in Antibiotic Synthesis : A related compound, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, is a key intermediate in synthesizing a fluoroquinolone antibiotic, highlighting the role of pyrrolidine derivatives in the development of antibiotics (Lall et al., 2012).
Central Nervous System Agents : N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, similar in structure, have demonstrated anxiolytic and muscle-relaxant properties, indicating potential applications in developing new central nervous system drugs (Rasmussen et al., 1978).
Safety and Hazards
The compound “1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidine” is associated with certain hazards. The GHS pictograms indicate that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements recommend avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Properties
IUPAC Name |
1-[(2-bromo-3-fluorophenyl)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN/c12-11-9(4-3-5-10(11)13)8-14-6-1-2-7-14/h3-5H,1-2,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVOMPXBQCJAAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C(=CC=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine dihydrochloride](/img/structure/B1406995.png)
![(s)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide](/img/structure/B1406997.png)
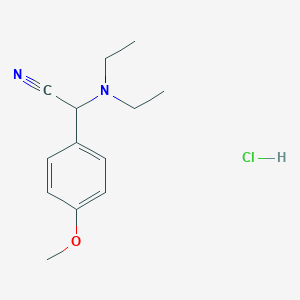
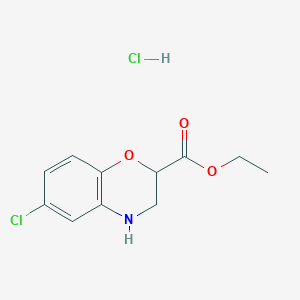
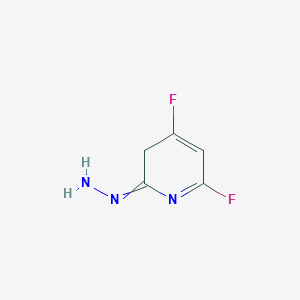

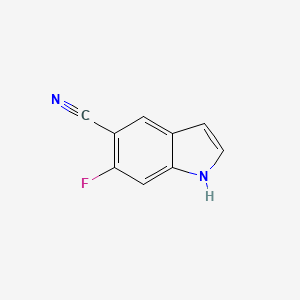
![tert-Butyl [5-(3-nitrophenyl)tetrazol-2-yl]acetate](/img/structure/B1407009.png)
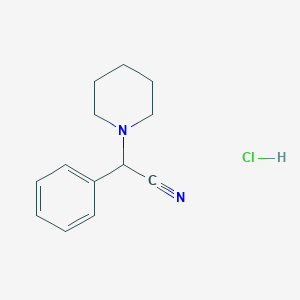
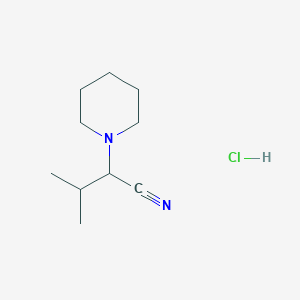
![3-[Bis(2-hydroxyethyl)amino]-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B1407014.png)
![Ethyl 3-[4-[3-chloro-5-(trifluoromethyl)-2-pyridyl]piperazin-1-yl]propanoate](/img/structure/B1407015.png)

